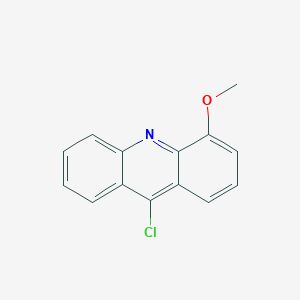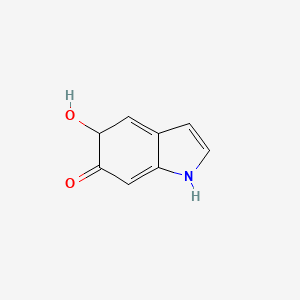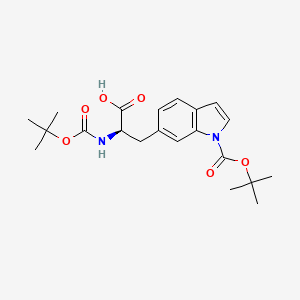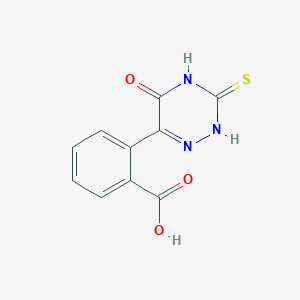
4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide is a chemical compound known for its unique structure and properties It consists of a fluoropyrimidine core with two benzamide groups attached via azanediyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide typically involves the reaction of 5-fluoropyrimidine-2,4-diamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The use of continuous flow reactors and high-throughput screening methods can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluoropyrimidine core plays a crucial role in its binding affinity and specificity, while the benzamide groups contribute to its overall stability and solubility.
Comparación Con Compuestos Similares
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide can be compared with other similar compounds, such as:
3,3’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))diphenol: Similar structure but with phenol groups instead of benzamide groups.
Ethylhexyl triazone: Contains azanediyl linkages but with different functional groups and applications.
ALC-0315: A synthetic lipid with azanediyl linkages, used in mRNA vaccine formulations.
The uniqueness of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide lies in its specific combination of fluoropyrimidine and benzamide groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
844435-03-6 |
|---|---|
Fórmula molecular |
C18H15FN6O2 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
4-[[2-(4-carbamoylanilino)-5-fluoropyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C18H15FN6O2/c19-14-9-22-18(24-13-7-3-11(4-8-13)16(21)27)25-17(14)23-12-5-1-10(2-6-12)15(20)26/h1-9H,(H2,20,26)(H2,21,27)(H2,22,23,24,25) |
Clave InChI |
YEVHIWXMIMHKDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)


![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)


![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
